3-Oxo-5-phenyl-3,4-dihydropyrazine-2-carboxamide is a heterocyclic compound belonging to the pyrazine family. Its structural uniqueness arises from the fusion of a pyrazine ring with a phenyl group and a carboxamide functional group. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry. Notably, it is being explored for its antimicrobial and anticancer properties, as well as its utility in drug development and material science.
The compound is classified as a dihydropyrazine derivative, specifically characterized by the presence of a carbonyl group (3-oxo) and a carboxamide group at the second position. Its molecular formula is CHNO, with a CAS number of 67602-10-2. The synthesis of this compound typically involves the condensation of appropriate precursors, such as phenylhydrazine and ethyl acetoacetate, leading to its formation through cyclization reactions under acidic conditions.
The synthesis of 3-Oxo-5-phenyl-3,4-dihydropyrazine-2-carboxamide can be achieved through several methods:
3-Oxo-5-phenyl-3,4-dihydropyrazine-2-carboxamide can participate in various chemical reactions:
The products formed from these reactions depend on specific conditions:
These transformations enhance the versatility of 3-Oxo-5-phenyl-3,4-dihydropyrazine-2-carboxamide in synthetic applications.
The mechanism of action for 3-Oxo-5-phenyl-3,4-dihydropyrazine-2-carboxamide involves its interaction with biological targets, which may include enzymes or receptors implicated in disease processes. Preliminary studies suggest that it may inhibit certain biochemical pathways relevant to microbial growth or cancer cell proliferation. Further research is necessary to elucidate specific interactions at the molecular level .
3-Oxo-5-phenyl-3,4-dihydropyrazine-2-carboxamide has diverse applications in scientific research:
The molecular architecture of 3-oxo-5-phenyl-3,4-dihydropyrazine-2-carboxamide features a partially unsaturated bicyclic system with well-defined bond geometry. Crystallographic data (though limited in available public structures) permits reconstruction of key parameters through computational modeling and analog comparisons. The compound crystallizes in a monoclinic system with space group P2₁/c, featuring a dihydropyrazine ring adopting a planar conformation with minor puckering (≤5° deviation from mean plane) [4].
Table 1: Key Bond Parameters from Computational Crystallography
Bond/Parameter | Value (Å/°) | Significance |
---|---|---|
N1-C2 (Amide carbonyl) | 1.356 ± 0.015 | Resonance with adjacent carbonyl |
C3=O (Ketone) | 1.224 ± 0.010 | Characteristic carbonyl bond shortening |
C5-C6 (Phenyl linkage) | 1.482 ± 0.018 | Single-bond character confirming lack of ring conjugation |
Dihedral angle (Phenyl/Core) | 12.5 ± 1.2° | Moderate planarity disruption |
Hydrogen bond (N-H⋯O=C) | 2.892 ± 0.030 | Stabilizes crystal packing |
The carboxamide moiety (-CONH₂) exhibits resonance delocalization evidenced by C=O bond elongation (1.356 Å vs. typical 1.24 Å) and C-N bond shortening (1.315 Å vs. typical 1.34 Å). This creates a pseudo-aromatic system across N1-C2-O and the adjacent C3=O, facilitating intermolecular hydrogen bonding crucial to crystal lattice stability. The phenyl ring at C5 displays restricted rotation relative to the dihydropyrazine core, with dihedral angles averaging 12.5° – a conformation stabilized by edge-to-face CH-π interactions with neighboring molecules (distance: 3.42 Å) [4] [7].
Interactive Insight: Rotate the phenyl group beyond 25° dihedrally to observe steric clash with the carboxamide hydrogen, explaining conformational restriction.
Nuclear magnetic resonance spectroscopy reveals significant solvent-dependent conformational dynamics. In DMSO-d₆, the compound exists predominantly as the trans-amide conformer (85:15 ratio vs. cis), while CDCl₃ shifts equilibrium toward the cis form (55:45) due to reduced polarity. Hydrogen bonding with DMSO stabilizes the trans configuration, observable through temperature-dependent NMR studies [1] [3] [6].
Table 2: Key NMR Chemical Shifts (ppm) in DMSO-d₆
Proton Position | δH (ppm) | Multiplicity | Carbon Position | δC (ppm) |
---|---|---|---|---|
N4-H | 10.92 | s (broad) | C2 | 162.7 |
CONH₂ | 7.45 | s (broad) | C3 | 170.3 |
C6-H | 8.05 | s | C5 | 134.2 |
Phenyl ortho-H | 7.78 | d (J=7.2 Hz) | Phenyl ipso-C | 132.8 |
Phenyl meta/para-H | 7.47 | m | Phenyl C3/C4 | 128.9 |
The C6 proton appears as a sharp singlet at δ 8.05 ppm, demonstrating no coupling to adjacent atoms – consistent with its position flanked by quaternary carbons (C5 and N1). The carboxamide protons exhibit broad singlets at δ 7.45 ppm due to exchange with residual solvent protons. Notably, the N4-H proton resonates at δ 10.92 ppm, indicating strong hydrogen bond donation capability. Variable-temperature NMR (298–368 K) reveals coalescence of carboxamide protons at 328 K (ΔG‡ ≈ 65 kJ/mol), corresponding to hindered rotation about the C2-N bond [1] [3] [6].
Solvent effects significantly modulate electronic properties:
Systematic comparison with structural analogs reveals how electronic and steric modifications influence physicochemical behavior:
Electronic Modifications
Steric Modifications
Table 3: Structural and Electronic Comparison of Key Dihydropyrazine Derivatives
Compound | CAS/Identifier | Core Modification | Dihedral Angle (°) | Energy Gap (eV) | Notable Property |
---|---|---|---|---|---|
3-Oxo-5-phenyl-3,4-dihydropyrazine-2-carboxamide | 67602-10-2 | Reference compound | 12.5 | 4.50 | Balanced planarity/H-bonding |
6-Nitro-3-oxo-3,4-dihydropyrazine-2-carboxamide | CID 22662782 | C6-NO₂ substitution | 8.2 | 3.87 | Enhanced electrophilicity |
3-Oxo-6-phenyl-3,4-dihydropyrazine-2-carboxylic acid | 110460-18-9 | Carboxamide → carboxylic acid | 18.7 | 4.42 | Intramolecular H-bonding |
5-Methyl-4-oxo-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde | VC17877507 | Bicyclic annulation + aldehyde | 0.8 | 3.95 | Rigid planar fluorescence |
4-(((cis)-4-Aminocyclohexyl)amino) analog | AMDC | N4-aminocyclohexyl substitution | 52.0 | 4.35 | Enhanced protein binding |
The parent compound's structural balance – moderate planarity (12.5° dihedral) combined with strong hydrogen-bonding capacity – makes it an exceptional synthon for pharmaceutical development. Unlike the fused bicyclic derivatives, it retains sufficient flexibility for target adaptation while maintaining electronic delocalization essential for bioactivity. Its carboxamide group provides dual hydrogen bonding sites unavailable in carboxylic acid or aldehyde analogs, explaining its prevalence as a kinase inhibitor scaffold [4] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7